BmKn2

Antimicrobial peptides MRSA Antibiotic resistance

BmKn2 (FIGAIARLLSKIF-NH₂) is a 13-aa, C-terminally amidated, cationic α-helical antimicrobial peptide lacking disulfide bridges-eliminating oxidative folding and enabling cost-effective, high-throughput synthesis. • Broad-spectrum antibacterial: MIC 12.5 µg/mL against MRSA; active against both Gram-positive and Gram-negative bacteria. • Selective anticancer cytotoxicity: IC₅₀ 17.26 µM (HSC4 oral cancer) vs. 40 µM (SW620 colon cancer), mediated by p53-dependent apoptosis. • Essential wild-type baseline: HC₅₀ 12.5 µg/mL for benchmarking hemolytic improvements in derivative SAR studies.

Molecular Formula
Molecular Weight
Cat. No. B1577999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmKn2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BmKn2 Peptide Procurement: Essential Baseline Data for Scorpion Venom Antimicrobial Peptide Research


BmKn2 (FIGAIARLLSKIF-NH₂) is a 13-amino acid, C-terminally amidated, cationic α-helical antimicrobial peptide originally isolated from the venom of the scorpion Mesobuthus martensii Karsch [1]. It belongs to the non-disulfide-bridged peptide (NDBP) class, lacking the structural constraints typical of ion channel-targeting scorpion toxins [1]. This structural simplicity facilitates synthetic accessibility while maintaining broad-spectrum bioactivity against both Gram-positive and Gram-negative bacteria as well as selective cytotoxicity against certain cancer cell lines [2].

Why Generic Scorpion AMP Substitution Fails: BmKn2's Distinct Performance-Engineering Profile


Substituting BmKn2 with structurally similar scorpion venom peptides—even those from the same species or sharing identical length and general helical character—is scientifically unjustified. Direct comparative data demonstrate substantial functional divergence: BmKb1, another basic α-helical peptide from M. martensii, exhibits only weak antimicrobial activity relative to BmKn2's strong broad-spectrum efficacy [1]. Similarly, BmKn2-7, an engineered derivative with three cationic substitutions (G3K, A4K, S10R), achieves 2–4× lower MIC values against antibiotic-resistant clinical isolates compared to wild-type BmKn2 [2]. These performance gaps are not predictable from sequence alignment alone and carry direct implications for experimental outcomes, derivative development, and procurement specifications.

BmKn2 Quantitative Evidence Guide: Verified Differentiation Metrics for Research Procurement


Antibacterial Potency: BmKn2 vs. Kn2-7 Against Antibiotic-Resistant Clinical MRSA

Against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, BmKn2 demonstrates an MIC of 12.5 µg/mL, whereas its engineered derivative Kn2-7 achieves a substantially lower MIC of 3.13 µg/mL—a 4-fold improvement in potency achieved through three amino acid substitutions (G3K, A4K, S10R) that enhance cationicity and amphipathicity [1]. This direct head-to-head comparison establishes BmKn2 as the reference wild-type scaffold against which potency-optimized derivatives are benchmarked.

Antimicrobial peptides MRSA Antibiotic resistance

Anticancer Selectivity: BmKn2 Differential Cytotoxicity Across Oral and Colon Cancer Lines

BmKn2 exhibits pronounced cell-type selectivity in anticancer assays. Against human oral squamous carcinoma HSC4 cells, BmKn2 demonstrates an IC₅₀ of 17.26 µM (equivalent to ~29 µg/mL in independent studies), while against human colon cancer SW620 cells, the IC₅₀ is substantially higher at 40 µM—a 2.3-fold difference in potency between cancer types [1]. Critically, at concentrations up to its antimicrobial MIC range (2.97–24.28 µM), BmKn2 induces no significant cytotoxicity in normal human dental pulp stem cells or smooth muscle cells [1].

Anticancer peptides Oral squamous carcinoma Colon cancer

Hemolytic Liability: BmKn2 Baseline Safety Profile vs. Engineered Low-Hemolysis Derivatives

BmKn2 exhibits measurable hemolytic activity against human erythrocytes with an HC₅₀ of 12.5 µg/mL [1]. This baseline hemolytic liability defines the therapeutic window limitation that has driven extensive derivative engineering efforts. For comparison, the engineered variant BmKn2-7K achieves an HC₅₀ of 225 µg/mL—an 18-fold reduction in hemolytic activity—while maintaining antimicrobial potency (MIC: 5–10 µg/mL) [2]. BmKn2 thus serves as the essential reference point for quantifying safety improvements in derivative programs.

Hemolytic activity Therapeutic index Peptide toxicity

Species-Level Functional Divergence: BmKn2 vs. BmKb1 from Same Venom Source

BmKn2 and BmKb1 are both basic, α-helical, C-terminally amidated peptides isolated from the same venom of M. martensii, yet they exhibit profound functional divergence [1]. Synthetic peptide testing demonstrated that BmKn2 possesses strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, whereas BmKb1 exhibits only weak activity in inhibiting bacterial growth [1]. This marked functional difference underscores that structural similarity within the same venom source does not predict bioactivity—a critical consideration for researchers selecting lead compounds.

Scorpion venom peptidomics NDBP Functional divergence

Broad-Spectrum Antimicrobial MIC Range: BmKn2 Performance Across Seven Bacterial Species

BmKn2 demonstrates broad-spectrum antibacterial activity across seven clinically relevant bacterial species, with MIC values ranging from 2.97 to 24.28 µM [1]. Tested strains include Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538, methicillin-resistant S. aureus DMST 20651, Staphylococcus epidermidis ATCC 12228, Acinetobacter baumannii ATCC 19066, Escherichia coli ATCC 25922, and Salmonella typhi DMST 562 [1]. Importantly, neither BmKn2 nor comparator peptides IsCT and BMAP-28 induced significant hemolysis or cytotoxicity toward normal cells at their respective MIC concentrations [1].

Broad-spectrum antimicrobial MIC profiling Bactericidal peptides

Structural Differentiation: BmKn2 as Disulfide-Free α-Helical Scaffold vs. Disulfide-Bridged Scorpion Toxins

BmKn2 belongs to the non-disulfide-bridged peptide (NDBP) class of scorpion venom components, characterized by its α-helical secondary structure and absence of disulfide bonds [1]. This distinguishes it fundamentally from the majority of characterized scorpion toxins, which contain three to five disulfide bridges that confer structural rigidity and ion channel-targeting specificity (e.g., K⁺ channel toxins of 28–41 residues, Na⁺ channel toxins of 60–76 residues with four disulfide bridges) [1]. The absence of disulfide bonds in BmKn2 enables straightforward chemical synthesis without oxidative folding steps, reducing production complexity and cost relative to disulfide-bridged scorpion toxins.

Peptide structure α-helical AMP Disulfide-free

BmKn2 Optimal Application Scenarios: Research and Development Use Cases Based on Verified Performance Data


Wild-Type Reference Scaffold for Antimicrobial Peptide Engineering

BmKn2 serves as the essential wild-type baseline for structure-activity relationship (SAR) studies and derivative optimization programs. With established MIC values of 12.5 µg/mL against MRSA and 2.97–24.28 µM across seven bacterial species, researchers can quantitatively benchmark potency improvements achieved through sequence modifications (e.g., the 4-fold enhancement observed with Kn2-7) [1]. Procurement of BmKn2 is mandatory for studies that require comparison of engineered derivatives against the native scaffold.

Cancer Cell Line Selectivity Profiling and Apoptosis Mechanism Studies

BmKn2's differential cytotoxicity profile—IC₅₀ of 17.26 µM against HSC4 oral cancer cells versus 40 µM against SW620 colon cancer cells—establishes it as a valuable probe for investigating tissue-specific anticancer mechanisms [2]. Researchers investigating p53-dependent intrinsic apoptotic pathways in oral cancer will find BmKn2 particularly relevant, as its selective cytotoxicity toward cancerous but not normal oral cells has been mechanistically linked to this pathway [2].

Hemolytic Liability Baseline for Therapeutic Index Optimization

With a documented HC₅₀ of 12.5 µg/mL against human erythrocytes, BmKn2 provides a critical reference point for quantifying hemolytic improvements in derivative development [3]. Studies aiming to engineer low-hemolysis antimicrobial peptides (such as BmKn2-7K, which achieves an 18-fold reduction in hemolytic activity) require BmKn2 as the comparator to validate safety profile enhancements [4].

Disulfide-Free Peptide Scaffold for Cost-Efficient Chemical Synthesis

BmKn2's lack of disulfide bridges eliminates the need for oxidative folding steps during chemical synthesis, distinguishing it from the majority of disulfide-bridged scorpion toxins [5]. This structural feature makes BmKn2 a cost-effective choice for laboratories conducting high-throughput peptide synthesis, combinatorial library generation, or large-scale analog production where synthetic accessibility is a primary procurement consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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